

# Sophoranone binding free energy calculation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

Get Quote

## Binding Free Energy & Comparative Data

The table below summarizes quantitative data from a 2024 study that identified **sophoranone** and dipiperitylmagnolol as top hits against key breast cancer proteins. The binding affinity is reported in **kcal/mol** (more negative values indicate stronger binding) [1].

Compound Name	Protein Target (PDB ID)	Reported Binding Affinity (kcal/mol)	Reference
Sophoranone	Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK	-9.2	[1]
	Aromatase, PDB: 3S7S	-9.5	[1]
	PI3K Alpha, PDB: 7PG6	-9.0	[1]
Dipiperitylmagnolol	Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK	-10.1	[1]
	Aromatase, PDB: 3S7S	-9.9	[1]
	PI3K Alpha, PDB: 7PG6	-9.8	[1]

> **Important Note on Values:** The binding free energy values in the source study are presented as negative numbers (e.g., -9.2 kcal/mol). In the field of molecular docking, a **more negative value signifies a stronger and more favorable binding interaction.**

## Detailed Experimental Protocols

The data in the table above was generated through a standardized computational workflow. Here are the detailed methodologies for the key experiments cited [1].

### Molecular Docking Protocol

- **Software Used:** Molecular docking simulations were performed using **MVD 7.0** (Molexus Virtual Docker).
- **Protein Preparation:** The 3D structures of the target proteins (e.g., 1XKK, 3S7S, 7PG6) were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and polar hydrogen atoms were added.
- **Ligand Preparation:** The 3D structures of herbal compounds, including **sophoranone**, were retrieved from databases like PubChem and energy-minimized using molecular mechanics force fields (MM2).
- **Docking Parameters:** A grid box was defined around the known active site of each protein. **Flexible ligand docking** was performed with the following settings: bond flexibility (tolerance=1.0, strength=0.90), RMSD threshold of 2.00 Å, and 1000 iterations. The binding affinity (reported in kcal/mol) was calculated for each pose.

### Molecular Dynamics (MD) Simulation Protocol

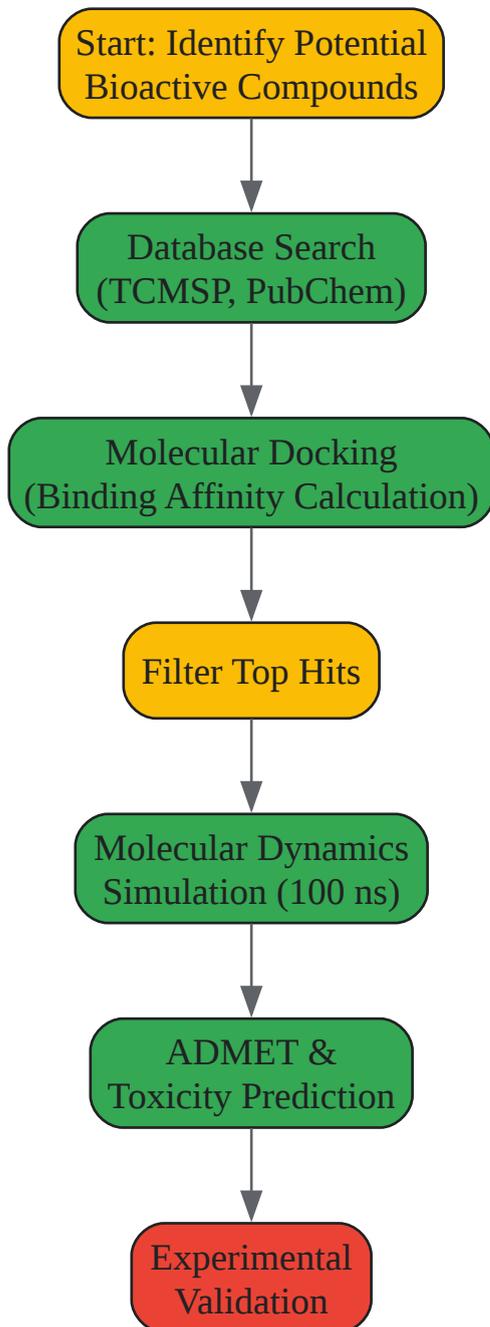
- **Software Used:** MD simulations were conducted using **Desmond** (Schrödinger Inc).
- **System Setup:** The top protein-ligand complexes from docking were placed in an orthorhombic box with **TIP3P water molecules** to simulate a physiological environment. The system was neutralized with counter-ions and a salt concentration of 0.15 M NaCl was added.
- **Simulation Run:** The systems were simulated for **100 nanoseconds** under the NPT ensemble (constant number of particles, pressure, and temperature) at 300 Kelvin and 1 atm pressure.
- **Analysis:** The stability of the complex was evaluated by monitoring metrics like **Root Mean Square Deviation (RMSD)** and **Root Mean Square Fluctuation (RMSF)**. For **sophoranone** and dipiperitylmagnolol, the simulations confirmed conformational stability with the target proteins [1].

## ADMET Profiling Protocol

- **Tools Used:** SWISS-ADME and ADMET-AI.
- **Method:** The simplified molecular-input line-entry system (SMILES) notation of the compounds was used as input. The tools predicted key pharmacokinetic and toxicity properties, such as:
  - **Lipophilicity**
  - **Water Solubility**
  - **Plasma Protein Binding** (**Sophoranone** shows >99.9% binding [2])
  - **Caco-2 Permeability** (**Sophoranone** shows very low permeability [2])
  - **Drug-likeness** (e.g., Lipinski's Rule of Five)

## Research Context & Considerations

- **Sophoranone's In Vitro/In Vivo Discrepancy:** While **sophoranone** shows potent inhibition of the CYP2C9 enzyme in human liver microsomes (*in vitro*), this effect does not translate to a significant impact in living rats (*in vivo*). This is attributed to its **very low intestinal permeability** and **high plasma protein binding (>99.9%)**, which limit its absorption and availability in the body [2]. This is a critical consideration for its development as an oral drug.
- **Comparison with Other Flavonoids:** Other studies on flavonoids like **naringenin** and **hesperetin** have also used a combination of molecular docking (to identify binding mode) and kinase activity assays (to confirm inhibitory activity) to validate their potential, providing a similar methodological framework [3].
- **Standard Computational Workflow:** The process of identifying and validating a natural compound like **sophoranone** typically follows a multi-stage computational pipeline, which can be visualized as follows:



[Click to download full resolution via product page](#)

## Interpretation & Further Research

The data shows that **dipiperitylmagnolol** exhibits a stronger calculated binding affinity (more negative values) than **sophoranone** across all three breast cancer targets [1]. However, this computational data is a primary screening step.

For a comprehensive comparison, you would need to:

- **Consult specialized databases** like PDBbind, which collect experimentally measured binding affinity data (Kd, Ki, IC50) for protein-ligand complexes.
- **Look for review articles** that systematically compare the potency of various natural compounds against a specific target of interest.
- **Validate these findings** with experimental results from in vitro or in vivo studies, as computational predictions and experimental results can sometimes differ [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Exploring Herbal Compounds as Targeted Therapies for ... [pmc.ncbi.nlm.nih.gov]
2. Lack of Correlation between In Vitro and In Vivo Studies on ... [pmc.ncbi.nlm.nih.gov]
3. Hesperetin and Naringenin sensitize HER2 positive cancer cells ... [ovid.com]

To cite this document: Smolecule. [Sophoranone binding free energy calculation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b577585#sophoranone-binding-free-energy-calculation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)